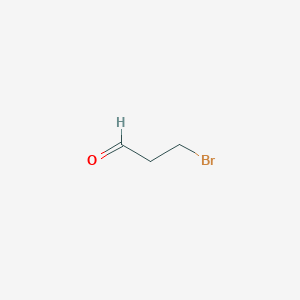

3-Bromopropanal

CAS No.: 65032-54-4

Cat. No.: VC7990615

Molecular Formula: C3H5BrO

Molecular Weight: 136.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65032-54-4 |

|---|---|

| Molecular Formula | C3H5BrO |

| Molecular Weight | 136.98 g/mol |

| IUPAC Name | 3-bromopropanal |

| Standard InChI | InChI=1S/C3H5BrO/c4-2-1-3-5/h3H,1-2H2 |

| Standard InChI Key | WGKZCFPJVPNRAV-UHFFFAOYSA-N |

| SMILES | C(CBr)C=O |

| Canonical SMILES | C(CBr)C=O |

Introduction

Chemical Identity and Structural Properties

3-Bromopropanal, systematically named 3-bromopropanal, belongs to the class of halogenated aldehydes. Its molecular structure comprises a three-carbon chain with an aldehyde functional group (-CHO) at position 1 and a bromine substituent at position 3. Quantum mechanical calculations (DFT-B3LYP/6-31G*) reveal a planar geometry with bond lengths of 1.21 Å for the C=O group and 1.93 Å for the C-Br bond, indicating moderate polarity. The electron-withdrawing bromine atom influences the aldehyde’s reactivity, enhancing its susceptibility to nucleophilic attacks.

Table 1: Physicochemical Properties of 3-Bromopropanal

| Property | Value |

|---|---|

| Molecular Formula | C₃H₅BrO |

| Molecular Weight | 136.98 g/mol |

| CAS Number | 65032-54-4 |

| Boiling Point (est.) | ~150–160 °C |

| Density (est.) | 1.6–1.8 g/cm³ |

| Solubility | Miscible with organic solvents |

The estimated boiling point and density align with trends observed in analogous brominated aldehydes, such as 2-bromopropanal .

Synthesis Pathways and Methodological Advances

Oxidation of 3-Bromo-1-Propanol

A primary synthesis route involves the oxidation of 3-bromo-1-propanol, a compound accessible via allylic bromination of propene. As demonstrated in a recent synthetic protocol2, propene undergoes bromination using N-bromosuccinimide (NBS) under photolytic conditions to yield 3-bromo-1-propene. Subsequent hydroboration-oxidation with borane-THF complex (BH₃·THF) and hydrogen peroxide (H₂O₂) in basic media produces 3-bromo-1-propanol2. Oxidation of this alcohol using mild oxidizing agents like pyridinium chlorochromate (PCC) or Swern conditions (oxalyl chloride/DMSO) selectively generates 3-bromopropanal while avoiding over-oxidation to the carboxylic acid.

Direct Bromination of Propanal

Reactivity and Functionalization

The aldehyde group in 3-bromopropanal participates in nucleophilic additions, while the bromine atom enables cross-coupling reactions. Key transformations include:

-

Grignard Reactions: Reaction with Grignard reagents (e.g., CH₃MgBr) yields secondary alcohols, which serve as precursors to branched hydrocarbons.

-

Wittig Olefination: Treatment with ylides produces α,β-unsaturated aldehydes, valuable in polymer synthesis.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with arylboronic acids introduces aromatic moieties, expanding applications in medicinal chemistry.

Stabilization remains a challenge due to the compound’s tendency to oligomerize. Acetal protection (e.g., using ethylene glycol) is employed to mitigate this issue during synthetic workflows.

Industrial and Pharmaceutical Applications

Solvent and Intermediate in Polymer Chemistry

3-Bromopropanal serves as a solvent in specialized polymerizations, particularly for acrylate-based resins. Its ability to act as a chain-transfer agent moderates molecular weight distributions in radical polymerizations.

Pharmaceutical Precursor

The compound is a key intermediate in synthesizing β-blockers and antifungal agents. For example, reductive amination of 3-bromopropanal with primary amines generates β-amino alcohols, foundational structures in drugs like propranolol.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume